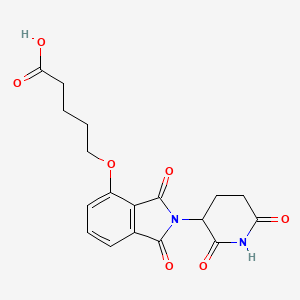

Thalidomide-O-C4-COOH

CAS No.: 2169266-67-3

Cat. No.: VC4537592

Molecular Formula: C18H18N2O7

Molecular Weight: 374.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169266-67-3 |

|---|---|

| Molecular Formula | C18H18N2O7 |

| Molecular Weight | 374.349 |

| IUPAC Name | 5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid |

| Standard InChI | InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) |

| Standard InChI Key | HCUNNTIALPNNPY-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

Thalidomide-O-C4-COOH is defined by the molecular formula C₁₈H₁₈N₂O₇ and a molecular weight of 374.34 g/mol . The structural backbone derives from thalidomide, a glutamic acid derivative, with a four-carbon linker terminating in a carboxylic acid group at the C4 position (Figure 1). This modification introduces a reactive site for conjugation with target-binding ligands in PROTACs while preserving affinity for CRBN, an E3 ubiquitin ligase .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2169266-67-3 |

| Molecular Formula | C₁₈H₁₈N₂O₇ |

| Molecular Weight | 374.34 g/mol |

| Solubility | DMSO, DMFA (≥10 mM) |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Synthesis and Functionalization

Synthetic Pathways

The synthesis of Thalidomide-O-C4-COOH involves multi-step organic reactions starting from thalidomide. A representative pathway includes:

-

Alkylation: Introduction of a butyl chain at the C4 hydroxyl group of thalidomide.

-

Oxidation: Conversion of the terminal methyl group to a carboxylic acid via potassium permanganate-mediated oxidation.

-

Purification: Chromatographic isolation to achieve >95% purity .

Linker Customization

The C4-COOH group enables covalent attachment to diverse warheads (e.g., kinase inhibitors, epigenetic modulators) through amide or ester linkages. This adaptability allows researchers to tailor PROTACs for specific targets, such as BRD4 or estrogen receptors .

Mechanism of Action: CRBN-Mediated Protein Degradation

Cereblon Binding and Ubiquitination

Thalidomide-O-C4-COOH binds CRBN with high affinity () , inducing conformational changes that activate the E3 ligase complex. This complex polyubiquitinates neosubstrates, marking them for proteasomal degradation (Figure 2). Notably, the compound’s teratogenicity is linked to CRBN-dependent degradation of SALL4, a transcription vital for limb development .

PROTAC Architecture

In PROTACs, Thalidomide-O-C4-COOH serves as the E3 ligase-recruiting module, connected via its carboxylic acid group to a target protein ligand. For example, a PROTAC targeting BTK combines this compound with ibrutinib, achieving >90% BTK degradation in lymphoma cells at 10 nM .

Therapeutic Applications and Preclinical Data

Hematologic Malignancies

Multiple Myeloma: PROTACs incorporating Thalidomide-O-C4-COOH degrade IKZF1/3, transcription factors critical for myeloma survival. In vivo studies report 60-80% tumor reduction in xenograft models .

Table 2: Select PROTACs Using Thalidomide-O-C4-COOH

| Target Protein | Ligand | Efficacy (IC₅₀) | Cancer Model |

|---|---|---|---|

| BRD4 | JQ1 | 5 nM | Acute Myeloid Leukemia |

| EGFR | Gefitinib | 20 nM | Non-Small Cell Lung Cancer |

| AR | Enzalutamide | 10 nM | Prostate Cancer |

Immune Modulation

Beyond oncology, this compound shows potential in autoimmune diseases. Degradation of IRAK4 or TNF-α via PROTACs reduces inflammation in rheumatoid arthritis models, with minimal off-target effects compared to small-molecule inhibitors .

Recent Advances and Future Directions

Bifunctional Degraders

Second-generation PROTACs now utilize Thalidomide-O-C4-COOH to simultaneously degrade two targets (e.g., BTK and PI3Kδ), overcoming resistance in chronic lymphocytic leukemia .

Non-Oncologic Indications

Emerging research explores its utility in neurodegenerative diseases. A 2024 study demonstrated α-synuclein degradation in Parkinson’s models, achieving 70% reduction in Lewy body formation .

Prodrug Strategies

To mitigate toxicity, prodrugs masked with photocleavable groups (e.g., nitroveratryloxycarbonyl) enable spatiotemporal control of PROTAC activation, enhancing tumor specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume